4-Methoxy-N-methylaniline
Overview
Description
4-Methoxy-N-methylaniline, also known as N-Methyl-p-anisidine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the para position and a methyl group on the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Scientific Research Applications
4-Methoxy-N-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
Safety and Hazards
4-Methoxy-N-methylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-N-methylaniline can be synthesized through the methylation of 4-methoxyaniline using methanol as the methylating agent. This process is catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base . The reaction proceeds via a hydrogen autotransfer mechanism, where methanol is dehydrogenated to form formaldehyde, which then reacts with 4-methoxyaniline to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of more scalable and efficient methods. One common approach is the direct methylation of 4-methoxyaniline using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This method allows for the large-scale production of the compound with high yields.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of this compound.
Comparison with Similar Compounds
N-Methylaniline: Similar structure but lacks the methoxy group.
4-Methoxyaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methyl-4-nitroaniline: Contains a nitro group instead of a methoxy group.
Uniqueness: 4-Methoxy-N-methylaniline is unique due to the presence of both the methoxy and methyl groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
4-methoxy-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXDIXYFXDOZIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208289 | |
Record name | N-Methyl-4-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-59-1 | |
Record name | 4-Methoxy-N-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5961-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-anisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-N-methylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-4-anisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-4-anisidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-4-ANISIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY92T4GBX5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methoxy-N-methylaniline function as an anti-detonation additive in fuels?
A1: While the exact mechanism is not detailed in the provided abstracts, anti-detonation additives typically work by interrupting the radical chain reactions responsible for uncontrolled combustion (knocking) in engines. [] It is plausible that this compound, potentially due to its chemical structure with nitrogen atoms and resonance stabilization capabilities, acts as a radical scavenger, effectively suppressing these undesirable reactions and promoting smoother fuel combustion. Further research would be needed to confirm the precise mechanism of action.
Q2: What are the key advantages of using this compound as an anti-detonation additive compared to other alternatives?
A2: The research suggests several benefits of using this compound as an anti-detonation additive. The patent abstract [] highlights improved octane number of the fuel, enhanced oxidation stability, higher ecological safety, complete combustion, and reduced tendency for carbonisation and sedimentation of resins. These advantages suggest that this compound could be a promising alternative to traditional anti-knock agents, potentially offering a more environmentally friendly and efficient solution for enhancing fuel performance.
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